molecular formula C11H10N4 B1347671 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-44-3

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B1347671
CAS No.: 351357-44-3
M. Wt: 198.22 g/mol
InChI Key: CCBBODGTIZUGKH-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic organic compound with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol. This compound belongs to the 1H-pyrazolo[3,4-b]quinoline family, a class of fused tricyclic structures known for their significant photophysical and biological properties . These heterocyclic systems are typically synthesized from 5-aminopyrazoles or via hydrazinolysis of quinoline-3-carbonitrile precursors . Researchers value this amine derivative as a versatile building block for synthesizing more complex molecules. For instance, it can be condensed with various aryl aldehydes to form imines (Schiff bases) or reacted with acyl chlorides to form amides, enabling the exploration of structure-activity relationships . Compounds within this structural class have been investigated for a range of biological activities, including as potential antimicrobial agents . Some pyrazolo[3,4-b]quinoline derivatives have also been studied for their intense fluorescence, making them candidates for use as fluorescent sensors or emission materials in organic electronics . This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBODGTIZUGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=NNC(=C3C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Materials : Hydrazine hydrate and suitable precursors such as quinoline derivatives or cyclic diketones.
  • Reaction Conditions :
    • The reaction typically involves refluxing hydrazine hydrate with the precursor in a solvent like ethanol.
    • Reaction times range from 4 to 6 hours.
    • After completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
    • The crude product is filtered and recrystallized using solvents such as benzene or ethanol.

Example

A related method describes the synthesis of pyrazolo[3,4-b]quinolin-3-amine derivatives by refluxing hydrazine hydrate with a precursor in absolute ethanol for 4 hours, followed by recrystallization to purify the product.

Microwave-Assisted One-Pot Synthesis

Procedure

  • Starting Materials : Amino phenyl pyrazole, cyclic diketones, and alcohols.
  • Reaction Conditions :
    • The reaction is conducted in a solvent like 1,4-dioxane under microwave irradiation at 90°C for approximately 30 minutes.
    • A coupling agent such as T3P® (propylphosphonic anhydride) is used to facilitate the reaction.
    • The reaction mixture is quenched with sodium bicarbonate solution and extracted using ethyl acetate.
  • Purification : The product is purified via column chromatography using hexane and ethyl acetate as eluents.

Advantages

This method offers a rapid and efficient synthesis route with good yields and minimal side reactions. It is particularly useful for generating pyrazoloquinoline derivatives with diverse substituents.

Multicomponent Reaction in Ionic Liquids

Procedure

  • Starting Materials :
    • A substituted amino pyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole),
    • An aldehyde (e.g., p-fluorobenzaldehyde),
    • A diketone (e.g., hydroxy-naphthoquinone).
  • Reaction Conditions :
    • The reaction occurs in an ionic liquid such as [bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate).
    • Stirring at room temperature ensures the formation of the desired compound.
  • Purification : The product is isolated after extraction and recrystallization.

Advantages

This green chemistry approach minimizes the use of hazardous organic solvents while providing high selectivity and yield.

Comparison of Methods

Methodology Starting Materials Reaction Time Solvent/Conditions Purification Advantages
General Synthesis Hydrazine hydrate, quinoline derivatives ~4–6 hours Ethanol, reflux Recrystallization Simple setup; widely applicable
Microwave-Assisted One-Pot Amino phenyl pyrazole, diketones ~30 minutes Dioxane, microwave heating Column chromatography Fast synthesis; high efficiency
Multicomponent in Ionic Liquids Amino pyrazole, aldehyde, diketone ~Room temp Ionic liquids Recrystallization Eco-friendly; high selectivity

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 7-CH₃, 3-NH₂ Antimicrobial precursor Base compound for Schiff bases/amides
3-Amino-1H-pyrazolo[3,4-b]quinoline No 7-CH₃ Precursor for derivatives Lower lipophilicity vs. 7-methyl variant
2-(4-Phenyl-3-(CF₃)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl)acetamide 3-CF₃, 1-acetamide-piperazine Antibacterial (Gram+/Gram-) MIC: 3.9–7.8 μg/mL (vs. Ciprofloxacin)
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine 6-C₂H₅, 3-NH₂ Kinase inhibition (FAK1/FAK2) Positional isomerism alters target binding
1-[(Dimethylamino)methyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine 7-OCH₃, 1-(CH₂N(CH₃)₂) Antiviral, vasodilatory Methoxy group enhances electronic effects
Pyrazolo[3,4-b]quinolin-5-one derivatives 5-C=O SARS-CoV-2 Mpro inhibition Scaffold diversity for viral targeting

Biological Activity

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biochemical properties, mechanisms of action, and its potential applications in therapeutic contexts, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₄. Its structure features a pyrazoloquinoline core with a methyl group at the 7-position, which influences its reactivity and biological activity. The compound's unique structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.

This compound plays a crucial role in several biochemical reactions by interacting with enzymes and proteins. Notably, it acts as an inhibitor of protein kinases, which are essential regulators of cellular processes such as growth, differentiation, and apoptosis. This inhibition can lead to significant effects on cell proliferation and survival, particularly in cancer cells where these kinases are often overactive.

Interaction with Nucleic Acids

The compound also exhibits the ability to intercalate between DNA base pairs, potentially disrupting normal gene expression and DNA replication processes. This interaction may contribute to its anticancer properties by inducing apoptosis in malignant cells .

The mechanism of action involves the inhibition of specific kinases that are critical for cancer cell survival. For instance, studies have shown that this compound can inhibit Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. By modulating kinase activity, the compound can alter signaling pathways that control cell cycle progression and apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have reported that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The effective concentration (EC50) values for inducing apoptosis range from 30 to 700 nM depending on the specific cancer type being studied .

Table 1: Summary of Anticancer Activity

Cell LineEC50 (nM)Mechanism of Action
A549 (Lung Cancer)400Apoptosis induction via kinase inhibition
HeLa (Cervical)30Cell cycle arrest
MCF-7 (Breast)70Apoptosis via DNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This potential is attributed to its ability to disrupt cellular processes in bacteria and fungi, although further research is needed to fully elucidate these effects.

Case Studies

A notable study investigated the structural activity relationship (SAR) of related pyrazoloquinoline derivatives. It was found that modifications at specific positions significantly influenced their biological activity. For example, derivatives with altered substituents exhibited varying levels of cytotoxicity against cancer cells, highlighting the importance of structural nuances in designing effective therapeutic agents .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Biological Studies : To explore kinase signaling pathways and their implications in cancer biology.
  • Analytical Chemistry : Used in synthesizing fluorescent sensors for detecting biomolecules .

Q & A

Q. What are the most efficient synthetic routes for preparing 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, a protocol involves reacting 2-chloroquinoline-3-carbonitrile with hydrazine hydrate under reflux in ethanol, followed by methylation at the 7-position using iodomethane in DMF . Alternative routes include catalytic methods, such as using iodine or trifluoroacetic acid to promote heterocycle formation, achieving yields of 70–85% . Key intermediates like 3-amino-1H-pyrazolo[3,4-b]quinoline are critical for further functionalization .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

1H/13C NMR and IR spectroscopy are standard. For this compound derivatives:

  • 1H NMR : Look for NH protons at δ 13.72 ppm (DMSO-d6) and methyl groups at δ 2.31 ppm (singlet, 6H) .
  • IR : Characteristic NH/amine stretches appear at 3187–3131 cm⁻¹, and aromatic C=C vibrations at 1529–1452 cm⁻¹ .
  • HRMS : Use ESI to confirm molecular ions (e.g., [M+H]+ calculated at m/z 330.1606) .

Q. What are common intermediates used in modifying the pyrazoloquinoline scaffold?

Intermediates like 4-hydrazino-7-methoxyquinoline or ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate are pivotal. These allow derivatization via hydrolysis, acetylation, or condensation with aromatic amines to introduce substituents (e.g., methyl, aryloxy groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazoloquinoline functionalization?

Regioselectivity is influenced by solvent polarity and catalyst choice. For example:

  • Solvent : Polar aprotic solvents (e.g., DMF) favor N-methylation over O-methylation due to better stabilization of transition states .
  • Catalysts : Iodine catalysis enhances cyclization efficiency in pyrazoloquinoline synthesis, reducing side products like dimerized intermediates .
  • Temperature : Reflux conditions (80–100°C) improve yields in cyclocondensation reactions compared to room-temperature protocols .

Q. How should researchers address contradictory spectral data in structurally similar derivatives?

Contradictions often arise from substituent effects. For example:

  • NH Proton Shifts : Electron-withdrawing groups (e.g., Cl at the 7-position) deshield NH protons, shifting signals upfield (δ 13.72 → δ 13.50 ppm) .
  • Aromatic Multiplicity : Overlapping signals in ArH regions (δ 7.25–7.96 ppm) can be resolved using 2D NMR (e.g., COSY or HSQC) .

Q. What methodologies are used to evaluate the biological activity of pyrazoloquinoline derivatives?

  • In vitro assays : Antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
  • Antioxidant screening : DPPH radical scavenging assays quantify activity, with IC50 values compared to ascorbic acid controls .
  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like DNA gyrase or COX-2 .

Q. How does substituent choice impact the stability of pyrazoloquinoline derivatives under physiological conditions?

  • Electron-donating groups (e.g., CH3) : Enhance stability in acidic environments by reducing electrophilic attack on the quinoline ring .
  • Halogen substituents (e.g., Cl) : Improve metabolic stability but may increase cytotoxicity due to bioaccumulation .

Q. What strategies mitigate low yields in multi-step syntheses of pyrazoloquinoline-based hybrids?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amines during functionalization .
  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclocondensation (e.g., from 12 h to 30 min) .

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